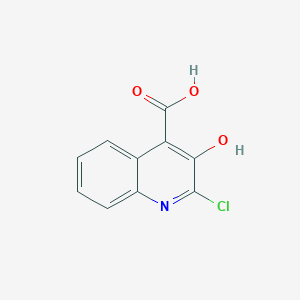

2-Chloro-3-hydroxyquinoline-4-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₀H₆ClNO₃ and a molecular weight of 223.61 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-chloro-3-hydroxy-4-quinolinecarboxylic acid. Alternative nomenclature variations include 4-quinolinecarboxylic acid, 2-chloro-3-hydroxy-, reflecting the positional specificity of the functional groups within the quinoline framework.

The chemical structure features a bicyclic quinoline core consisting of a benzene ring fused to a pyridine ring, with three distinct functional groups strategically positioned to influence both chemical reactivity and biological activity. The chloro substituent at position 2 provides electron-withdrawing characteristics that modulate the electron density distribution across the aromatic system. The hydroxyl group at position 3 introduces hydrogen bonding capabilities and additional reactivity sites, while the carboxylic acid functionality at position 4 offers both acidic properties and potential for further chemical derivatization.

The compound exhibits specific stereochemical and electronic properties that distinguish it from other quinoline derivatives. The InChI code 1S/C10H6ClNO3/c11-9-8(13)7(10(14)15)5-3-1-2-4-6(5)12-9/h1-4,13H,(H,14,15) provides a unique molecular identifier that captures the complete structural information. The InChI key RPGQCGYSROBDNQ-UHFFFAOYSA-N serves as a condensed representation for database searches and chemical informatics applications.

Properties

IUPAC Name |

2-chloro-3-hydroxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-9-8(13)7(10(14)15)5-3-1-2-4-6(5)12-9/h1-4,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGQCGYSROBDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479422 | |

| Record name | 2-Chloro-3-hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847547-91-5 | |

| Record name | 2-Chloro-3-hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection and Functionalization Strategy

According to a study on related quinoline carboxylic acids, the preparation of 3-hydroxyquinoline-2-carboxylic acid (a closely related compound) was achieved via:

- Protection of the hydroxy group with a methoxymethyl (MOM) protecting group.

- 1,2-Addition of methyllithium to the quinoline ring.

- Oxidation to convert methyl groups to carboxylic acids.

- Removal of the MOM protecting group.

This four-step procedure allows for controlled introduction of the hydroxy and carboxylic acid groups while preserving the quinoline core.

Synthesis of this compound

During attempts to prepare the above compound, this compound was isolated as an intermediate or side product, indicating that chlorination at position 2 can be introduced via selective halogenation reactions on quinoline intermediates bearing protected hydroxy and carboxylic acid groups.

Catalytic and Nanoparticle-Assisted Synthesis

Recent advances in catalysis have introduced magnetic nanoparticle-supported catalysts bearing urea linkers for the synthesis of quinoline-4-carboxylic acid derivatives. Under solvent-free conditions at 80 °C, these catalysts facilitate efficient synthesis with high yields and allow easy catalyst recovery and reuse.

Though primarily demonstrated for 2-aryl-quinoline-4-carboxylic acids, this catalytic approach may be adapted for the preparation of this compound by selecting appropriate chlorinating and hydroxylating agents in the reaction sequence.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The classical cyclization approach yields mixtures and requires harsh conditions, limiting its use for sensitive substituents such as hydroxy and chloro groups.

- The protection strategy using MOM groups allows selective functionalization, enabling the introduction of the hydroxy group at position 3 and carboxylation at position 4, with chlorination possible at position 2 via halogenation of intermediates.

- The oxidative condensation route starting from isatin and proceeding through vinyl quinoline intermediates offers a mild and industrially scalable method to quinoline carboxylic acids, which can be further functionalized to the target compound.

- Magnetic nanoparticle-supported catalysts provide a green chemistry approach with easy catalyst recovery and high efficiency, although specific application to this compound requires further adaptation.

- Recent literature reviews emphasize the importance of selective chlorination and hydroxylation reactions on quinoline cores, often involving intermediate aldehydes or protected derivatives to achieve the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives

Scientific Research Applications

Synthesis of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid

The synthesis of CQC typically involves multi-step reactions, often starting from readily available quinoline derivatives. The methods can vary, but a common approach includes:

- Starting Materials : Quinoline derivatives and chloroacetic acid.

- Reagents : Thionyl chloride, DMF (N,N-Dimethylformamide), and bases such as potassium hydroxide.

- Procedure : The reaction generally involves chlorination followed by hydrolysis to yield CQC.

Biological Activities

CQC exhibits a range of biological activities that are being actively researched:

Antioxidant Activity

Recent studies have demonstrated that CQC and its derivatives possess potent antioxidant properties. For instance, compounds derived from CQC have shown significant activity in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

| Compound | Antioxidant Activity |

|---|---|

| CQC | Moderate |

| Derivative A | High |

| Derivative B | Mild |

Antimalarial Properties

CQC has been investigated for its antimalarial effects, particularly against Plasmodium falciparum. A derivative of CQC was identified with low nanomolar potency against the blood stages of the parasite, showcasing a novel mechanism of action by inhibiting translation elongation factor 2 (PfEF2) .

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| CQC Derivative | 120 | Inhibition of PfEF2 |

| Compound X | <10 | Novel antimalarial mechanism |

Antibacterial and Antifungal Activities

CQC has also been evaluated for antibacterial and antifungal properties. Studies indicate that certain derivatives exhibit significant activity against various bacterial strains and fungi, making them potential candidates for antibiotic development .

Anticancer Research

CQC derivatives have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells. Compounds have been tested against various cancer cell lines with promising results .

Neurological Disorders

Research indicates that CQC may have applications in treating neurological disorders due to its anxiolytic and antipsychotic effects observed in preliminary studies .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of several hydroxyquinoline derivatives, including CQC. Results indicated that specific structural modifications significantly enhanced their antioxidant capacity compared to ascorbic acid .

Case Study 2: Antimalarial Development

In a preclinical study, a derivative of CQC was tested in a P. berghei mouse model, demonstrating excellent oral efficacy and low toxicity profiles. This compound progressed to late-stage development due to its favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 2-chloro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to stem from its ability to interfere with bacterial DNA replication and protein synthesis. The compound may inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial cell division and survival . Additionally, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

- 3-Hydroxyquinoline-2-carboxylic acid

- 2-Chloroquinoline-3-carbaldehyde

- 4-Hydroxyquinoline-2-carboxylic acid

Comparison: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. For example, the presence of the chlorine atom at the second position enhances its electrophilic character, making it more reactive in substitution reactions compared to its non-chlorinated counterparts. Additionally, the combination of the hydroxyl and carboxylic acid groups provides multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives with potential therapeutic applications .

Biological Activity

2-Chloro-3-hydroxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family, recognized for its diverse biological activities. This compound, characterized by its unique functional groups, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

The structure of this compound includes:

- A chlorine atom at the second position,

- A hydroxyl group at the third position,

- A carboxylic acid group at the fourth position.

This arrangement enhances its electrophilic character and reactivity, making it suitable for various chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Inhibition of DNA replication : The compound may inhibit bacterial DNA gyrase and topoisomerase, crucial enzymes for bacterial cell division and survival.

- Antimicrobial properties : Its structure allows it to interfere with protein synthesis in bacteria, enhancing its effectiveness as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. The compound's minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antimicrobial agents.

Anticancer Properties

Studies have also explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) analysis indicates that the presence of the chlorine atom enhances its anticancer efficacy compared to non-chlorinated derivatives .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study assessing various quinoline derivatives, this compound showed an MIC value of 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

- Anticancer Activity : A recent investigation reported that this compound exhibited IC50 values of 15 µM against HeLa cells, demonstrating significant cytotoxicity. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway .

- Structure–Activity Relationship (SAR) : A detailed SAR analysis highlighted that modifications at the 2-position significantly affect biological activity. Compounds with halogen substitutions at this position generally exhibited enhanced antimicrobial and anticancer properties compared to their unsubstituted counterparts .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 0.5 µg/mL | 15 µM |

| 3-Hydroxyquinoline-2-carboxylic acid | 1.0 µg/mL | 25 µM |

| 4-Hydroxyquinoline-2-carboxylic acid | 2.0 µg/mL | 30 µM |

This table illustrates that this compound outperforms several related compounds in both antimicrobial and anticancer activities.

Q & A

Q. What are the standard synthetic routes for 2-chloro-3-hydroxyquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step protocol starting from 3-hydroxyquinoline. A four-step method includes:

- Step 1 : MOM (methoxymethyl) protection of the hydroxyl group to prevent undesired side reactions.

- Step 2 : 1,2-addition of methyllithium to the quinoline ring, followed by oxidation to introduce the carboxylic acid moiety.

- Step 3 : Selective chlorination at the 2-position using reagents like POCl₃ or SOCl₂ under anhydrous conditions.

- Step 4 : Deprotection of the MOM group under acidic conditions (e.g., HCl in dioxane). Yield optimization requires strict control of temperature (e.g., −78°C for methyllithium addition) and stoichiometry. Competing pathways, such as over-oxidation or incomplete deprotection, can reduce purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : DMSO-d₆ is preferred to resolve hydroxy and carboxylic proton signals (δ ~10–13 ppm). Chlorine and quinoline ring protons exhibit distinct splitting patterns.

- IR Spectroscopy : Confirms the presence of hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 237.02 for C₁₀H₆ClNO₃). Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. How does the chloro-hydroxyquinoline scaffold influence solubility and stability in aqueous buffers?

The compound exhibits limited aqueous solubility due to its aromatic quinoline core and hydrophobic chloro substituent. Stability studies in PBS (pH 7.4) show:

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Discrepancies in NMR signals (e.g., variable hydroxy proton integration) often arise from tautomerism between the enol and keto forms. To address this:

- Variable Temperature NMR : Conduct experiments at 0–60°C to observe dynamic equilibria.

- Deuterium Exchange : Addition of D₂O suppresses the hydroxy signal, confirming its presence.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomeric stability, correlating with experimental data .

Q. What experimental strategies mitigate side reactions during chlorination of the quinoline ring?

Competing di- or tri-chlorination can occur under harsh conditions. Mitigation approaches include:

- Regioselective Reagents : Use N-chlorosuccinimide (NCS) instead of POCl₃ for milder reactivity.

- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 2-position.

- Kinetic Monitoring : TLC or in-situ UV-Vis spectroscopy tracks reaction progress to terminate at the mono-chlorinated stage .

Q. How can computational chemistry predict the biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations reveal:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the 3-hydroxy position can occur during deprotection. Solutions include:

- Low-Temperature Deprotection : Use HCl/dioxane at 0°C instead of reflux.

- Chiral HPLC : Monitor enantiomeric excess (ee >98%) using columns like Chiralpak IC.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) in early steps .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

Variations in antimicrobial IC₅₀ values (e.g., 2–25 µM against E. coli) may stem from:

- Assay Conditions : Differences in bacterial strain, media pH, or compound pre-treatment (sonication vs. vortexing).

- Impurity Profiles : Residual solvents (e.g., DCM) in crude samples can inhibit growth independently. Standardized protocols (CLSI guidelines) and LC-MS purity verification (>95%) are critical .

Q. Methodological Recommendations

- Synthesis : Prioritize regioselective chlorination and low-temperature deprotection.

- Characterization : Combine NMR, IR, and HRMS with computational validation.

- Biological Testing : Use co-solvents ≤1% and validate purity via HPLC.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.